molecular formula C16H18BrNO B391509 4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide

4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide

Cat. No.: B391509
M. Wt: 320.22g/mol
InChI Key: BBHGAYAJUZQSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(tricyclo[3210~2,4~]oct-6-ylmethyl)benzamide is a complex organic compound characterized by the presence of a bromine atom, a benzamide group, and a tricyclo[32102,4]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the tricyclo[3.2.1.02,4]octane derivative. This intermediate is then reacted with a brominated benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium methoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .

Scientific Research Applications

4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)benzamide include:

    This compound: A closely related compound with similar structural features.

    4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Another brominated benzamide with different substituents.

Uniqueness

The uniqueness of this compound lies in its tricyclo[3.2.1.02,4]octane moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18BrNO

Molecular Weight

320.22g/mol

IUPAC Name

4-bromo-N-(6-tricyclo[3.2.1.02,4]octanylmethyl)benzamide

InChI

InChI=1S/C16H18BrNO/c17-12-3-1-9(2-4-12)16(19)18-8-11-5-10-6-13(11)15-7-14(10)15/h1-4,10-11,13-15H,5-8H2,(H,18,19)

InChI Key

BBHGAYAJUZQSGO-UHFFFAOYSA-N

SMILES

C1C2CC(C1CNC(=O)C3=CC=C(C=C3)Br)C4C2C4

Canonical SMILES

C1C2CC(C1CNC(=O)C3=CC=C(C=C3)Br)C4C2C4

Origin of Product

United States

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